Bombykol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

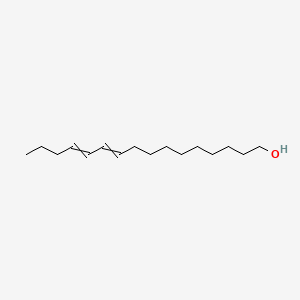

Bombykol, also known as this compound, is a naturally occurring compound with the molecular formula C₁₆H₃₀O. It is a type of alcohol with a long hydrocarbon chain and two double bonds located at the 10th and 12th positions. This compound is primarily known for its role as a sex pheromone in the silkworm moth, Bombyx mori .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bombykol can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the use of Grignard reagents, where an alkyl magnesium halide reacts with an aldehyde or ketone to form the alcohol .

Industrial Production Methods: Industrial production of hexadeca-10,12-dien-1-OL often involves the use of large-scale organic synthesis techniques. This includes the use of catalytic hydrogenation and other advanced methods to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Bombykol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bonds can be reduced to form hexadecan-1-ol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

Oxidation: Hexadeca-10,12-dienal or hexadeca-10,12-dienoic acid.

Reduction: Hexadecan-1-ol.

Substitution: Various alkyl or aryl ethers.

Wissenschaftliche Forschungsanwendungen

Chemical Communication in Insects

Bombykol serves as a classic example of chemical communication among insects. The female silkworm moth releases this pheromone to attract male moths from considerable distances. Research by Adolf Butenandt in the 1950s demonstrated that male moths could detect extremely low concentrations of this compound, as low as 10−12 micrograms per milliliter, leading to distinctive mating behaviors such as the "flutter dance" .

Key Findings:

- Detection Threshold : Male moths can detect concentrations as low as 10−12 micrograms/mL .

- Behavioral Response : The flutter dance is a significant behavioral response observed in male moths when exposed to this compound .

Biochemical Research

This compound has been extensively studied for its biochemical properties and biosynthetic pathways. Research has identified several genes involved in its biosynthesis, enhancing our understanding of pheromone production mechanisms. For instance, studies have focused on RNA interference (RNAi) techniques to investigate the role of specific genes like BmACP in this compound production .

Case Study: Gene Identification

- Objective : Identify genes involved in this compound biosynthesis.

- Methodology : RNAi-mediated knockdown of BmACP showed a dose-dependent reduction in this compound levels .

- Results : Knockdown led to a 73% reduction in this compound production at 1 μg dsRNA injection .

Agricultural Applications

The understanding of this compound's role in insect behavior has practical implications for agriculture, particularly in pest management. Synthetic versions of this compound are being explored as attractants in traps for controlling pest populations, thereby reducing reliance on chemical insecticides.

Application Example:

- Pest Management : Utilizing synthetic this compound to lure male pests into traps can disrupt mating cycles and reduce population growth without harming beneficial insects.

Development of Pheromone-Based Products

The knowledge gained from studying this compound has led to the development of pheromone-based products for agricultural use. These products can effectively manage pest populations by exploiting their natural mating behaviors.

| Product Type | Description | Application |

|---|---|---|

| Pheromone Traps | Traps infused with synthetic this compound | Attracts male pests |

| Mating Disruption Systems | Systems that release this compound to confuse male insects | Reduces mating success |

| Monitoring Systems | Devices that use this compound to monitor pest populations | Early detection of pest outbreaks |

Insights from Recent Studies

Recent studies have highlighted the importance of pheromone-binding proteins (PBPs) in mediating the effects of this compound. These proteins facilitate the transport of hydrophobic pheromones through sensillar lymph towards olfactory receptors, enhancing sensitivity and specificity in detection .

Key Findings:

Wirkmechanismus

Bombykol exerts its effects by binding to specific odorant receptors in the antennae of male moths. This binding triggers a cascade of molecular events that result in the activation of olfactory receptor neurons (ORNs). The signal is then transmitted to the brain, where it is processed and leads to behavioral responses such as attraction to the female moth .

Vergleich Mit ähnlichen Verbindungen

Bombykol is unique due to its specific double bond configuration and its role as a sex pheromone. Similar compounds include:

(10E,12Z)-10,12-Hexadecadien-1-ol: Another isomer with different double bond configurations.

(E,E)-10,12-Hexadecadien-1-ol: An isomer with both double bonds in the trans configuration.

Hexadeca-10,12-dienal: An aldehyde derivative with similar structural features

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the specificity and uniqueness of hexadeca-10,12-dien-1-OL .

Eigenschaften

Molekularformel |

C16H30O |

|---|---|

Molekulargewicht |

238.41 g/mol |

IUPAC-Name |

hexadeca-10,12-dien-1-ol |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3 |

InChI-Schlüssel |

CIVIWCVVOFNUST-UHFFFAOYSA-N |

SMILES |

CCCC=CC=CCCCCCCCCCO |

Kanonische SMILES |

CCCC=CC=CCCCCCCCCCO |

Synonyme |

10,12-hexadecadien-1-ol bombykol bombykol, (E,Z)-isomer isobombycol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.